Technical Monograph: Methyl 2-(4-bromophenoxy)acetate
Technical Monograph: Methyl 2-(4-bromophenoxy)acetate
Functional Architecture, Synthetic Protocols, and Reactivity Profiles [1][2]
Executive Summary
Methyl 2-(4-bromophenoxy)acetate (C
Technical Note on Isomerism: Researchers must distinguish this compound (an aryl ether , MW 245.[1][2]07) from its structural isomer, methyl 2-(4-bromophenyl)acetate (an aryl alkane , MW 229.07).[1][2][3] The presence of the phenoxy oxygen atom significantly alters the electronic properties of the aromatic ring, enhancing electron density at the ortho positions relative to the ether linkage.[1][2]
Part 1: Physicochemical Profile[1][2]
The following data aggregates experimentally determined values and high-confidence predicted properties essential for handling and formulation.
| Property | Value / Description | Technical Implication |
| IUPAC Name | Methyl 2-(4-bromophenoxy)acetate | Unambiguous identifier.[2][4] |
| Molecular Formula | C | Ether linkage (not C-C).[2][5] |
| Molecular Weight | 245.07 g/mol | Fragment-based drug design (FBDD) compliant.[2] |
| Physical State | White to Off-white Crystalline Solid | Easy handling; amenable to gravimetric loading.[2] |
| Melting Point | 62–65 °C | Low MP requires careful temperature control during vacuum drying to avoid sublimation or melt-fusion.[2] |
| Solubility | Soluble: DCM, EtOAc, THF, DMFInsoluble: Water | Requires biphasic workups or polar aprotic solvents for homogeneous reactions.[1][2] |
| LogP (Predicted) | ~2.5 | Lipophilic; likely high membrane permeability in early ADME screens.[2] |
| H-Bond Acceptors | 3 (Ester carbonyl, Ester ether, Phenoxy ether) | Key interaction points for protein binding pockets.[1][2] |
Part 2: Synthetic Architecture
The synthesis of Methyl 2-(4-bromophenoxy)acetate relies on a Williamson Ether Synthesis.[2] The protocol below is optimized for yield and purity, utilizing a weak base (
Mechanism & Causality
The reaction proceeds via an S
-
Why Acetone/DMF? A polar aprotic solvent is required to solvate the cation (
), leaving the phenoxide anion "naked" and more nucleophilic.[1][2] -
Why Potassium Carbonate? Unlike NaOH or KOH, anhydrous
is mild enough to deprotonate the phenol ( ~10) without hydrolyzing the methyl ester product ( of conjugate acid ~25).[1][2]
Validated Protocol: Williamson Ether Synthesis[2]
Reagents:
-
4-Bromophenol (1.0 equiv)[2]
-
Methyl bromoacetate (1.1 equiv)[1]
-
Potassium Carbonate (
), anhydrous (2.0 equiv)[1][2] -
Acetone (Reagent grade, 0.5 M concentration relative to phenol)[1][2]
Step-by-Step Workflow:
-
Activation: To a round-bottom flask equipped with a magnetic stir bar, add 4-Bromophenol and anhydrous Acetone. Add
in a single portion.[1][2] Stir at room temperature for 15 minutes to facilitate initial deprotonation (formation of potassium phenoxide).[1][2] -
Alkylation: Add Methyl bromoacetate dropwise via syringe over 10 minutes. Note: Dropwise addition controls the mild exotherm and prevents localized high concentrations that could lead to double-alkylation byproducts if impurities are present.[2]
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 60 °C) for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (more polar, H-bond donor) will disappear; the product (less polar ester) will appear at a higher
.[1][2] -
Workup: Cool to room temperature. Filter off the inorganic solids (
, unreacted ).[1][2] Concentrate the filtrate under reduced pressure. -
Purification: Dissolve the residue in EtOAc and wash with 1M NaOH (to remove trace unreacted phenol) followed by Brine. Dry over
, filter, and concentrate. Recrystallize from minimal hot Hexane or Methanol if necessary.[1][2]
Fig 1.[2] Synthetic workflow for the Williamson Ether synthesis of the target scaffold.
Part 3: Reactivity & Functionalization[1][2]
The utility of Methyl 2-(4-bromophenoxy)acetate lies in its divergent reactivity . The molecule possesses two distinct "handles" that can be manipulated independently (orthogonally).[1][2]
The Aryl Bromide Handle (Suzuki-Miyaura Coupling)
The bromine atom at the para position is an excellent handle for Palladium-catalyzed cross-coupling reactions.[2] The electron-donating alkoxy group at the para position slightly deactivates the ring toward oxidative addition compared to electron-poor rings, but standard catalysts (
Protocol (Suzuki Coupling):
-
System:
-
Catalyst:
(3-5 mol%)[2] -
Base:
or (2-3 equiv) -
Conditions: Degas solvents thoroughly (sparge with Argon).[1][2] Heat to 80-90 °C for 12 hours.
-
Critical Control Point: Oxygen exclusion is vital.[1][2] Use a Schlenk line or sealed vial to prevent homocoupling of the boronic acid or catalyst deactivation.[1][2]
The Methyl Ester Handle (Hydrolysis)
The ester group allows for conversion to the free carboxylic acid (phenoxyacetic acid derivatives), which are classic pharmacophores for PPAR agonists and auxins.[1][2]
Protocol (Saponification):
-
Conditions: Stir at room temperature.
-
Workup: Acidify with 1M HCl to pH 2. The carboxylic acid usually precipitates or can be extracted into EtOAc.[1][2]
-
Selectivity: This condition leaves the aryl bromide intact.[1][2]
Fig 2.[1][2] Divergent reactivity map demonstrating orthogonal functionalization pathways.
Part 4: Pharmaceutical Applications[1]
PPAR Agonist Development
The phenoxyacetic acid moiety is a "privileged structure" in medicinal chemistry, famously serving as the pharmacophore for Fibrates (e.g., Clofibrate, Fenofibrate) used to treat hyperlipidemia.[1][2]
-
Role: The carboxylic acid (post-hydrolysis) mimics fatty acids, binding to the Peroxisome Proliferator-Activated Receptor (PPAR).[1][2]
-
Strategy: Use the aryl bromide handle to extend the lipophilic tail, optimizing binding affinity within the receptor's hydrophobic pocket.[1][2]
Bioisostere Construction
The ether oxygen provides a specific bond angle (~110°) and flexibility distinct from a methylene linker.[1][2] This is often used to fine-tune the conformation of inhibitors targeting enzymes where rigid analogs fail.[2]
References
-
Sigma-Aldrich. (n.d.).[2] Methyl 2-(4-bromophenoxy)acetate Product Datasheet. Retrieved from [2]
-
ChemicalBook. (n.d.).[1][2] Methyl-(4-bromophenoxy)acetate Synthesis and Protocols. Retrieved from [1]
-
Miyaura, N., & Suzuki, A. (1995).[1][2][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] (Foundational text for the Suzuki coupling protocol cited in Part 3).
-
PubChem. (n.d.).[1][2] Compound Summary for Methyl 2-(4-bromophenoxy)acetate. Retrieved from [1]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl-(4-bromophenoxy)acetate | CymitQuimica [cymitquimica.com]
- 5. Methyl-(4-bromophenoxy)acetate synthesis - chemicalbook [chemicalbook.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
